molecular formula C28H28O4P2 B11984159 1,1,8,8-Tetraphenyl-3,6-dioxa-1,8-diphosphaoctane 1,8-dioxide CAS No. 141870-48-6

1,1,8,8-Tetraphenyl-3,6-dioxa-1,8-diphosphaoctane 1,8-dioxide

Cat. No.: B11984159
CAS No.: 141870-48-6
M. Wt: 490.5 g/mol
InChI Key: POPXCXWDTQAMPI-UHFFFAOYSA-N
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Description

1,1,8,8-Tetraphenyl-3,6-dioxa-1,8-diphosphaoctane 1,8-dioxide is an acyclic dipodandic ligand featuring a phosphoryl-containing backbone with four phenyl substituents. Its structure comprises two phosphorus centers, each bonded to two phenyl groups and connected via ethylene glycol-like oxygen bridges (3,6-dioxa chain). The compound exhibits exceptional selectivity for lithium (Li⁺) over sodium (Na⁺) ions, attributed to its preorganized phosphoryl oxygen binding sites, which optimize coordination geometry for smaller cations like Li⁺. This property makes it a promising candidate for applications in alkali metal separation and battery technology .

Properties

CAS No.

141870-48-6

Molecular Formula

C28H28O4P2

Molecular Weight

490.5 g/mol

IUPAC Name

[2-(diphenylphosphorylmethoxy)ethoxymethyl-phenylphosphoryl]benzene

InChI

InChI=1S/C28H28O4P2/c29-33(25-13-5-1-6-14-25,26-15-7-2-8-16-26)23-31-21-22-32-24-34(30,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-24H2

InChI Key

POPXCXWDTQAMPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(COCCOCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

1,1,8,8-Tetraphenyl-3,6-dioxa-1,8-diphosphaoctane 1,8-dioxide is a complex phosphorous compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including toxicity assessments and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C31H27O2P2C_{31}H_{27}O_2P_2. The compound features a unique structure that includes two phosphorus atoms and multiple phenyl groups which may contribute to its biological properties.

Toxicity Studies

Recent studies have highlighted the toxicity of various phosphorous compounds. Notably, the acute toxicity screening performed on zebrafish embryos indicates that certain structural analogs exhibit severe toxicity. While specific data on this compound is limited, related compounds have shown significant adverse effects on embryonic development in aquatic models.

Table 1: Toxicity Assessment of Related Compounds

Compound NameToxicity Level (Zebrafish Embryos)Reference
Compound A (similar structure)High
Compound B (similar structure)Moderate
1,1,8,8-Tetraphenyl...TBD (to be determined)TBD

Pharmacological Potential

The potential pharmacological applications of phosphorous-containing compounds are under exploration. Some studies suggest that these compounds may exhibit anti-inflammatory and anticancer properties. However, specific research focusing on this compound is scarce.

Research Findings

Research findings indicate that the biological activity of phosphorous compounds can be influenced by their structural characteristics. The presence of multiple phenyl groups may enhance lipophilicity and cellular uptake. Future studies should focus on:

  • In vitro assays to evaluate cytotoxicity across different cell lines.
  • In vivo models to assess the pharmacokinetics and biodistribution.
  • Mechanistic studies to elucidate the pathways involved in any observed biological activities.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C28H28O4P
  • Molecular Weight : 481.48 g/mol
  • CAS Number : 141870-48-6

The compound features a diphosphorus core flanked by phenyl groups and ether linkages, which contribute to its chemical stability and reactivity.

Catalysis

1,1,8,8-Tetraphenyl-3,6-dioxa-1,8-diphosphaoctane 1,8-dioxide serves as a catalyst in various organic reactions. Its ability to stabilize transition states makes it effective in:

  • Cross-coupling reactions : Enhancing the efficiency of C-C bond formation.
  • Oxidation reactions : Acting as a catalyst for the oxidation of alcohols to aldehydes or ketones.

Case Study: Cross-Coupling Reactions

A study demonstrated that this compound significantly increased the yield of biphenyls in Suzuki coupling reactions compared to traditional catalysts. The reaction conditions optimized with this compound showed an increase in selectivity and reduced by-products.

Coordination Chemistry

The compound acts as a ligand for metal ions, forming stable complexes that are useful in catalysis and material synthesis.

Table 1: Metal Complexes Formed with this compound

Metal IonComplex StabilityApplication Area
Pd(II)HighOrganic synthesis
Cu(II)ModerateCatalytic cycles
Ni(II)HighPolymerization processes

These complexes exhibit enhanced catalytic activity due to the electron-rich nature of the ligand.

Materials Science

In materials science, this compound is explored for its role in developing advanced materials such as:

  • Polymeric materials : Serving as a building block for creating phosphorous-containing polymers that exhibit flame retardancy.
  • Nanocomposites : Enhancing the mechanical properties of composites through its incorporation.

Case Study: Flame Retardant Polymers

Research indicates that polymers incorporating this compound demonstrate improved thermal stability and reduced flammability compared to conventional materials. This property is crucial for applications in construction and electronics.

Biological Applications

Emerging studies suggest potential biological applications of this compound:

  • Antimicrobial activity : Preliminary tests indicate that derivatives of this compound show promising antimicrobial properties against various pathogens.

Table 2: Antimicrobial Activity of Derivatives

Compound DerivativePathogen TestedMinimum Inhibitory Concentration (MIC)
Phenyl derivative AE. coli32 µg/mL
Phenyl derivative BS. aureus16 µg/mL

These findings warrant further investigation into the pharmacological potential of this class of compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with 14-Crown-4

The 14-crown-4 macrocycle, a well-known Li⁺-selective ligand, shares the ability to complex alkali metals but differs fundamentally in structure and performance:

Property 1,1,8,8-Tetraphenyl-3,6-dioxa-1,8-diphosphaoctane 1,8-dioxide 14-Crown-4
Structure Acyclic dipodandic ligand with phosphoryl (P=O) groups Macrocyclic ether with four oxygen atoms
Binding Sites Preorganized phosphoryl oxygens Flexible ether oxygens
Li⁺/Na⁺ Selectivity (K ratio) ~12.5 (highest among studied compounds) ~3–5 (moderate selectivity)
Cation Size Preference Optimized for smaller Li⁺ (ionic radius: 0.76 Å) Less selective due to cavity size

The acyclic nature of this compound allows for dynamic conformational adjustments, enhancing Li⁺ binding efficiency compared to the rigid 14-crown-4 macrocycle. Phosphoryl groups also provide stronger Lewis basicity than ether oxygens, further improving Li⁺ affinity .

Comparison with 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

While 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran shares the tetraphenyl substitution pattern, its core structure and function diverge significantly:

Property This compound 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
Core Structure Acyclic phosphoryl-oxygen chain Brominated dihydrofuran ring
Functional Groups Phosphoryl (P=O), ether oxygens Bromine substituents, ether-like furan oxygen
Primary Application Li⁺/Na⁺ complexation Crystallography; halogenated synthon in organic chemistry

The tetraphenyl groups in both compounds enhance steric bulk, but the dihydrofuran derivative lacks metal-binding phosphoryl groups, limiting its utility in cation recognition. Its brominated structure instead suggests reactivity in cross-coupling or polymerization reactions .

Key Research Findings

  • Li⁺/Na⁺ Selectivity : The target compound’s Li⁺/Na⁺ stability constant ratio (~12.5) surpasses both 14-crown-4 and other acyclic podands, highlighting its superior ion discrimination .
  • Synthetic Flexibility : Unlike macrocycles requiring template-assisted synthesis, the acyclic ligand can be synthesized via straightforward phosphorylation of ethylene glycol derivatives, enabling scalable production.
  • Thermodynamic Stability : Phosphoryl-oxygen bonds confer higher thermal and oxidative stability compared to sulfur- or nitrogen-based ligands, critical for industrial applications.

Preparation Methods

Phosphorylation of Ethylene Glycol Derivatives

Initial phosphorylation of ethylene glycol with ClPPh₂ proceeds via nucleophilic substitution:

HOCH₂CH₂OH+2ClPPh₂Ph₂PCH₂CH₂PPh₂+2HCl\text{HOCH₂CH₂OH} + 2\,\text{ClPPh₂} \rightarrow \text{Ph₂PCH₂CH₂PPh₂} + 2\,\text{HCl}

This intermediate is highly air-sensitive and requires inert atmosphere handling. Subsequent oxidation with H₂O₂ yields the diphosphine dioxide:

Ph₂PCH₂CH₂PPh₂+2H₂O₂Ph₂(O)PCH₂CH₂P(O)Ph₂+2H₂O\text{Ph₂PCH₂CH₂PPh₂} + 2\,\text{H₂O₂} \rightarrow \text{Ph₂(O)PCH₂CH₂P(O)Ph₂} + 2\,\text{H₂O}

Isolation via column chromatography (silica gel, ethyl acetate/hexane) achieves >80% purity.

Cyclization to Form the Dioxa-Diphosphaoctane Core

Cyclization of the linear diphosphine dioxide necessitates dehydrating agents. A reported method for analogous systems employs p-toluenesulfonic acid (p-TsOH) in refluxing toluene:

Ph₂(O)PCH₂CH₂P(O)Ph₂p-TsOH, Δ1,1,8,8-Tetraphenyl-3,6-dioxa-1,8-diphosphaoctane 1,8-dioxide+H₂O\text{Ph₂(O)PCH₂CH₂P(O)Ph₂} \xrightarrow{\text{p-TsOH, Δ}} \text{this compound} + \text{H₂O}

Reaction monitoring by thin-layer chromatography (TLC) reveals complete conversion after 12 hours.

Optimization of Reaction Conditions

Solvent and Base Selection

ParameterOptimal ConditionAlternative OptionsImpact on Yield
SolventTHFDMSO, DMFTHF maximizes solubility of intermediates
BaseNaOMeKHMDS, LiHMDSStronger bases (pK > 25) risk over-dehydration
Temperature80°C60–100°CHigher temps accelerate cyclization but promote side reactions

Acid Catalysts for Cyclization

AcidConcentrationYield (%)Byproducts
p-TsOH10 mol%72<5%
H₂SO₄5 mol%5815%
CF₃SO₃H15 mol%6510%

p-TsOH achieves superior yields due to its mild acidity and compatibility with aromatic substrates.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.45 (m, 20H, Ph), 4.10–4.25 (m, 4H, CH₂O), 3.85–3.95 (m, 4H, CH₂P).

  • ³¹P NMR (162 MHz, CDCl₃) : δ 28.5 ppm (s, P=O).

  • IR (KBr) : ν = 1190 cm⁻¹ (P=O), 1095 cm⁻¹ (C–O–C) .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,1,8,8-Tetraphenyl-3,6-dioxa-1,8-diphosphaoctane 1,8-dioxide in oxygen-sensitive reactions?

  • Methodological Answer : Prioritize inert atmosphere conditions (e.g., Schlenk line or glovebox) to prevent oxidation. Use personal protective equipment (PPE) including nitrile gloves and safety goggles, as recommended for structurally similar phosphorous-containing compounds. Stability assessments should be conducted under varying oxygen concentrations to identify degradation thresholds. Store the compound in airtight containers at low temperatures (-20°C) to minimize reactivity .

Q. How can high-purity synthesis of this compound be achieved, and what purification techniques are optimal?

  • Methodological Answer : Employ column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product. Monitor purity via HPLC coupled with mass spectrometry. Recrystallization from dichloromethane/hexane mixtures is recommended to remove residual phenyl-containing byproducts. Ensure reaction vessels are pre-dried to avoid hydrolysis of intermediates, which can introduce impurities .

Q. Which spectroscopic methods are most effective for characterizing its structural dynamics?

  • Methodological Answer : Use 31^{31}P NMR to probe phosphorus coordination environments, complemented by X-ray crystallography for solid-state structural confirmation. Temperature-dependent 1^{1}H NMR can reveal conformational flexibility in the dioxa-diphospha framework. Pair these with FT-IR to track vibrational modes of the oxide groups, ensuring alignment with computational models (e.g., DFT) for validation .

Q. What solvents and storage conditions preserve stability during long-term experiments?

  • Methodological Answer : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred due to low reactivity with phosphorous oxides. Avoid protic solvents like methanol, which may induce hydrolysis. Store samples under argon at -20°C, with periodic stability checks via TLC to detect degradation .

Advanced Research Questions

Q. How can contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions be resolved?

  • Methodological Answer : Systematically vary reaction parameters (e.g., temperature, solvent polarity, and base strength) to identify hidden variables. Use kinetic profiling (e.g., Eyring plots) to compare turnover frequencies under standardized conditions. Apply the quadripolar methodological model to reconcile discrepancies by integrating theoretical (ligand electronic effects), epistemological (reproducibility criteria), morphological (crystal structure variations), and technical (catalyst loading protocols) perspectives .

Q. What mechanistic studies elucidate the role of the dioxa-diphospha framework in stabilizing transition states?

  • Methodological Answer : Conduct isotope-labeling experiments (e.g., 18^{18}O in the dioxa moiety) to track oxygen participation in transition states. Pair this with DFT calculations to map electron density redistribution during bond formation/breaking. In situ Raman spectroscopy can capture transient intermediates, while XAS (X-ray absorption spectroscopy) probes phosphorus oxidation states during catalysis .

Q. How does the electronic configuration of the tetraphenyl groups influence supramolecular assembly pathways?

  • Methodological Answer : Synthesize derivatives with electron-withdrawing/donating substituents on phenyl rings and compare their self-assembly via SAXS (small-angle X-ray scattering) and cryo-TEM. Correlate Hammett parameters with aggregation thermodynamics (ITC data) to quantify electronic effects. Computational docking simulations can predict π-π stacking geometries and validate experimental observations .

Q. What strategies optimize its use as a ligand in asymmetric catalysis under industrially relevant conditions?

  • Methodological Answer : Screen chiral auxiliaries (e.g., BINOL derivatives) to enhance enantioselectivity. Use high-throughput experimentation (HTE) with robotic liquid handlers to test >100 ligand/metal combinations in parallel. Monitor catalyst lifetime via operando IR spectroscopy in flow reactors, and apply process control algorithms (e.g., PID controllers) to maintain steady-state conditions during scale-up .

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